N-(2-aminoethyl)-N-methylcyclopentanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the use of nucleophiles in amination reactions. For instance, the synthesis described in the first paper involves the amination of bromoethylester of cyclopentano-phosphatidic acid using monomethylamine and N-benzyl-N-methylamine as nucleophiles. This process, however, led to aminolysis and the formation of N-methylpalmitamide instead of the desired product. An alternative method using N-benzyl-N-methylamine was adapted for successful synthesis .

Molecular Structure Analysis

The second paper provides information on the synthesis of N-substituted oxabicyclooctanones and their subsequent use in preparing coordination compounds with metals such as palladium(II), copper(II), and nickel(II). The structures of these compounds were elucidated using 2D NMR techniques, NOESY spectroscopy, and X-ray diffraction, which are common methods for determining the molecular structure of organic compounds .

Chemical Reactions Analysis

The third paper discusses the use of N-Methylidene(bis(trimethylsilyl)methyl)amine as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to produce β-lactams. This showcases the reactivity of such amines in cycloaddition reactions, which could be relevant when considering the reactivity of N-(2-aminoethyl)-N-methylcyclopentanamine .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of this compound, they do provide insights into the properties of similar compounds. For example, the stability of the methanimine synthon in the presence of ketenes suggests that related amines might also exhibit stability under certain reaction conditions . The successful synthesis of the desired compounds in the first paper indicates that the choice of nucleophiles and reaction conditions can significantly affect the outcome of the synthesis, which is an important consideration for the physical and chemical properties of the synthesized compounds .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Phosphate/Thiophosphate Protecting Group : The 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite was synthesized and used in solid-phase synthesis of oligodeoxyribonucleotides, showcasing its potential in therapeutic oligonucleotide preparation. This method simplifies oligonucleotide postsynthesis processing by eliminating the need for concentrated ammonium hydroxide in deprotection, suggesting its utility in cost-effective monomer application for therapeutic purposes (Grajkowski et al., 2001).

Aminoboration Reaction : A study on the Cu-catalyzed aminoboration of 1-methylenecyclopropanes with bis(pinacolato)diboron and O-benzoyl-N,N-dialkylhydroxylamines was developed. This process provides a direct access to (borylmethyl)cyclopropylamines in a highly regio- and diastereoselective manner, with potential applications in synthesizing antidepressants and trans-2-arylcyclopropylamine derivatives, demonstrating the compound's role in facilitating complex chemical synthesis (Sakae et al., 2014).

Potential Therapeutic Uses

- Aminoglycoside Antibiotics Synthesis : An enzymatic method for synthesizing aminoglycoside antibiotics involved the detection of adenosyl[methyl-14C]methionine:2-deoxystreptamine N-methyltransferase activities in extracts of hygromycin B- and spectinomycin-producing Streptomyces spp. This study illustrates the compound's potential role in developing novel antibiotics through selective methyl group transfer to aminocyclitol cores, thus aiding in the production of RNA-binding aminoglycoside antibiotics (Walker, 2002).

Analytical and Environmental Applications

- DNA Adducts Detection : Research on the development of sensitive and selective quantitative LC/MS/MS detection methods for DNA adducts of arylamines highlighted the relevance of studying the interaction between environmental carcinogens and DNA. This work underscores the importance of direct analytical applications in understanding the mechanisms of toxicity and carcinogenesis, providing tools for environmental and workplace monitoring of aromatic amines (Means et al., 2003).

Mechanism of Action

Safety and Hazards

“N-(2-Aminoethyl)acetamide” is considered hazardous. It can cause severe skin burns, eye damage, and respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

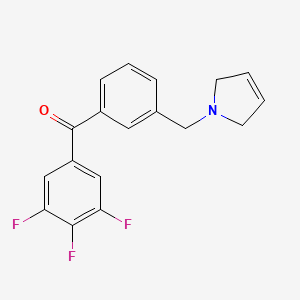

N'-cyclopentyl-N'-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(7-6-9)8-4-2-3-5-8/h8H,2-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGHUGYCOBWRDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)